molecular formula C14H15BrO3 B1444302 (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate CAS No. 791594-14-4

(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate

Cat. No. B1444302
M. Wt: 311.17 g/mol
InChI Key: XKJACWYQAFNKQK-VXGBXAGGSA-N
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Description

(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate is a small molecule compound that has been studied for its potential applications in the scientific research field. This compound is an optically active cyclopentanecarboxylate derivative that is characterized by its bromobenzoyl group. It has been studied for its potential to act as a building block for synthesizing other compounds, as well as its ability to act as a substrate for various enzymes.

Scientific Research Applications

Stereoselective Synthesis

The stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, closely related to (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate, are significant for synthesizing S1P1 receptor agonists. A scalable synthesis and isolation process for these isomers have been developed, demonstrating high enantiomeric and diastereomeric excess. This methodology is crucial for producing specific receptor agonists with greater precision and efficacy (Wallace et al., 2009).

Microwave-Assisted Synthesis

Microwave irradiation in the presence of K2CO3 has been used to cyclize aryl 2-bromobenzoyl compounds, a category that includes (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate, to produce various benzochromenes. This method offers a rapid and efficient approach to synthesize complex cyclic compounds, which are important in pharmaceutical and material science research (Dao et al., 2018).

Synthesis of Functionalized Derivatives

Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, related to (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate, has been used in nucleophilic ring-opening reactions to form functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These derivatives are significant in synthesizing bioactive compounds, demonstrating the versatility of such cyclopentanecarboxylate derivatives in creating diverse molecular structures (Santos et al., 2000).

Hydroxynitrile Lyase-Catalyzed Reactions

Hydroxynitrile lyase enzymes have been used to catalyze the addition of HCN to cyclopentanones related to (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate. This process is significant for producing cyanohydrins, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. The study highlights the enzyme's ability to control the stereoselectivity of the reaction (Kobler & Effenberger, 2004).

Safety And Hazards

  • Safety Data Sheet (SDS) : Available here .

properties

IUPAC Name

methyl (1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c1-18-14(17)12-4-2-3-11(12)13(16)9-5-7-10(15)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJACWYQAFNKQK-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729681
Record name Methyl (1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate

CAS RN

791594-14-4
Record name Methyl (1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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